molecular formula C9H16Cl2N2O2 B13446275 2-((2,4-Diaminobenzyl)oxy)ethanol dihydrochloride CAS No. 1215419-42-3

2-((2,4-Diaminobenzyl)oxy)ethanol dihydrochloride

Katalognummer: B13446275
CAS-Nummer: 1215419-42-3
Molekulargewicht: 255.14 g/mol
InChI-Schlüssel: FDBIBTMHYXHABZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-((2,4-Diaminobenzyl)oxy)ethanol dihydrochloride is a chemical compound with the molecular formula C9H16Cl2N2O2. It is known for its versatile applications in scientific research and development. This compound is characterized by its unique structure, which includes a benzyl group substituted with two amino groups and an ethoxy group, making it a valuable compound in various fields of study .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-((2,4-Diaminobenzyl)oxy)ethanol dihydrochloride typically involves the reaction of 2,4-diaminobenzyl alcohol with ethylene oxide in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The resulting compound is then purified through recrystallization or chromatography techniques to obtain a high-purity product .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and cost-effectiveness. Industrial production may also involve continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Analyse Chemischer Reaktionen

Types of Reactions

2-((2,4-Diaminobenzyl)oxy)ethanol dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include quinones, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

2-((2,4-Diaminobenzyl)oxy)ethanol dihydrochloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.

    Biology: Employed in the study of enzyme mechanisms and protein interactions.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials

Wirkmechanismus

The mechanism of action of 2-((2,4-Diaminobenzyl)oxy)ethanol dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, altering their activity and function. This interaction can lead to various biological effects, such as inhibition of microbial growth or modulation of cellular signaling pathways .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-(2,4-Diaminophenoxy)ethanol dihydrochloride
  • Phenoxyethanol
  • 2-((2,4-Diaminophenyl)methoxy)ethanol dihydrochloride

Uniqueness

2-((2,4-Diaminobenzyl)oxy)ethanol dihydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it offers a unique combination of reactivity and biological activity, making it a valuable tool in various research applications .

Eigenschaften

CAS-Nummer

1215419-42-3

Molekularformel

C9H16Cl2N2O2

Molekulargewicht

255.14 g/mol

IUPAC-Name

2-[(2,4-diaminophenyl)methoxy]ethanol;dihydrochloride

InChI

InChI=1S/C9H14N2O2.2ClH/c10-8-2-1-7(9(11)5-8)6-13-4-3-12;;/h1-2,5,12H,3-4,6,10-11H2;2*1H

InChI-Schlüssel

FDBIBTMHYXHABZ-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=C(C=C1N)N)COCCO.Cl.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.